(2-Aminoethyl)(methyl)(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(methyl)(propan-2-yl)amine is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 116.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbon Dioxide Absorption
(2-Aminoethyl)(methyl)propan-2-ylamine, also known as AMP, has been extensively studied for its application in carbon dioxide (CO2) absorption. For instance, Mandal and Bandyopadhyay (2006) investigated the absorption of CO2 into aqueous blends of AMP and monoethanolamine (MEA), demonstrating its effectiveness in this domain (Mandal & Bandyopadhyay, 2006). Additionally, a pilot-scale evaluation by Artanto et al. (2014) showed that an aqueous mixture of AMP and piperazine (PZ) is a promising alternative to MEA in post-combustion carbon capture processes (Artanto et al., 2014).
Synthesis of N-Methyl- and N-Alkylamines
The compound is also used in the synthesis of N-methyl- and N-alkylamines. Senthamarai et al. (2018) discussed the expedient synthesis of these compounds using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts (Senthamarai et al., 2018).
Absorption-Desorption in CO2 Capture
Nwaoha et al. (2016) focused on the absorption-desorption capabilities of AMP in tri-solvent blends for CO2 capture. Their study highlighted the potential of AMP in reducing heat duty in CO2 capture applications (Nwaoha et al., 2016).
Synthesis and Properties of Amino Acid-Based Polyacetylenes
Gao et al. (2003) explored the synthesis and polymerization of novel amino acid-derived acetylene monomers, including derivatives of AMP. Their work highlights the versatility of AMP in creating polymers with specific properties (Gao, Sanda, & Masuda, 2003).
Alzheimer's Disease Research
Interestingly, AMP derivatives have been used in Alzheimer's disease research. Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative of AMP in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Mechanism of Action
Target of Action
Amines, in general, can interact with a variety of biological targets, including receptors and enzymes, depending on their structure and functional groups .
Mode of Action
Amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions .
Biochemical Pathways
Amines can participate in a wide range of biochemical reactions, including the formation and degradation of amides, amines, and other nitrogen-containing compounds .
Pharmacokinetics
The bioavailability of amines can be influenced by factors such as their polarity, charge, and the presence of functional groups .
Result of Action
The effects of amines can vary widely depending on their structure, the targets they interact with, and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Aminoethyl)(methyl)propan-2-ylamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N'-methyl-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8(3)5-4-7/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLXSYPOLTMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.